propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate
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Overview
Description
Propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, where a benzoyl chloride reacts with an amine in the presence of a base.
Formation of the Prop-2-enoate Moiety: The prop-2-enoate moiety can be introduced through a Knoevenagel condensation reaction, where an aldehyde reacts with a malonate ester in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyridine or benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
Propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities, such as antimicrobial and anticancer properties.
Thiophene Derivatives: These compounds contain a sulfur heterocycle and are used in medicinal chemistry and materials science.
Imidazole Derivatives: These compounds contain a five-membered ring with two nitrogen atoms and are known for their broad range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)23-18(22)16(11-14-7-6-10-19-12-14)20-17(21)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,20,21)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWAQNBAPPEWKV-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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